Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

Catalog No.
S998895
CAS No.
149368-06-9
M.F
C14H20NNaO11
M. Wt
401.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,...

CAS Number

149368-06-9

Product Name

Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

IUPAC Name

sodium;(2R,3R,4S)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C14H20NNaO11

Molecular Weight

401.3 g/mol

InChI

InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1/t6-,7-,8+,10+,11+,12+,14-;/m0./s1

InChI Key

RCSGFYXVBIMRPV-WYBHFVFNSA-M

SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+]

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+]

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+]

Description

Disaccharide product of the digestion of Hyaluronic Acid with Chondroitinase.

  • This compound is a sodium salt indicated by the presence of "sodium" at the beginning.
  • The core structure belongs to a class of compounds called glycosides, which are molecules containing a sugar unit linked to a non-sugar moiety [].
  • In this case, the sugar unit is likely a hexopyranose ring (a six-membered sugar with a ring structure) with multiple hydroxyl groups (indicated by "trihydroxy") and an attached carboxylic acid group ("carboxylate").
  • The non-sugar moiety appears to contain an acetamido group (acetyl group linked to an amine), further hydroxyl groups, and an oxo group (carbonyl group, C=O).

Molecular Structure Analysis

  • The stereochemistry of the molecule is denoted by the combination of "R" and "S" designations around the carbon atoms. This indicates the specific spatial arrangement of groups around these centers [].
  • The presence of multiple hydroxyl groups suggests the molecule is likely polar and hydrophilic (water-loving).
  • The acetamido group could contribute to hydrogen bonding capabilities.

Chemical Reactions Analysis

  • Due to the limited information available, specific reactions involving this compound are difficult to pinpoint.
  • However, general reactions for glycosides include hydrolysis (breaking the sugar-non-sugar bond) and glycosylation (formation of a new sugar-non-sugar bond) [].

Physical And Chemical Properties Analysis

  • No data is currently available on specific properties like melting point, boiling point, or solubility.
  • Due to the presence of multiple hydroxyl groups and the sodium salt, it is reasonable to expect this compound to be water-soluble.

There is no current information available on the specific mechanism of action of this compound.

  • Similar to the lack of specific data on properties, safety information is also not readily available.
  • However, as a general guideline, any new compound should be handled with caution following standard laboratory safety protocols.

Future Research Directions

  • Further investigation into the origin and potential source of this compound is needed.
  • Isolating and purifying the compound would be crucial for further characterization and understanding its potential biological properties.

Here's what we do know:

  • Sialyllactose Sodium is a structural analogue of Sialic Acid: Sialic acids are a family of sugars found on the surface of many cells, particularly in the brain and gut. Sialyllactose Sodium shares a similar structure to sialic acid, but with an additional lactose sugar attached. PubChem, Sialyllactose Sodium:
  • Potential research in Infant Nutrition: Due to its structural similarity to sialic acid, Sialyllactose Sodium may be of interest in research related to infant nutrition. Sialic acid plays a role in brain development and immune function in infants, and some research suggests that supplementing infant formula with sialic acid may have health benefits. National Institutes of Health, Sialic Acid However, more research is needed to determine the specific effects and applications of Sialyllactose Sodium in this area.

Dates

Modify: 2023-08-16

Explore Compound Types